Ibuprofen (sodium)

Pharmacokinetics Bioavailability Acute Pain

Ibuprofen sodium is the sodium salt form of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This chemical modification yields a compound with distinct physicochemical properties compared to its free acid counterpart, ibuprofen.

Molecular Formula C13H18NaO2
Molecular Weight 229.27 g/mol
Cat. No. B8756331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen (sodium)
Molecular FormulaC13H18NaO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na]
InChIInChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);
InChIKeyVYBJYTLOZWAVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuprofen Sodium: A Rapidly Absorbed NSAID Salt for Acute Pain and Research Applications


Ibuprofen sodium is the sodium salt form of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This chemical modification yields a compound with distinct physicochemical properties compared to its free acid counterpart, ibuprofen. Ibuprofen sodium dihydrate is characterized by its high aqueous solubility [1], which underpins its primary pharmacokinetic differentiation: a significantly faster rate of gastrointestinal absorption. This rapid absorption translates into a shorter time to reach peak plasma concentration (Tmax) and a higher maximum plasma concentration (Cmax) [2]. It is utilized in over-the-counter and prescription analgesics for acute pain relief and serves as a key reference compound in pharmaceutical research and development of immediate-release formulations.

Why Ibuprofen Sodium Cannot Be Substituted with Ibuprofen Acid for Rapid Analgesia


Generic substitution based solely on the active moiety (ibuprofen) is scientifically unsound due to the profound differences in dissolution kinetics and subsequent absorption rates between the sodium salt and the free acid. Ibuprofen acid is a weakly acidic, poorly water-soluble compound (pKa ~4.4-5.3, solubility ~0.06-0.068 mg/mL) whose dissolution is highly pH-dependent, limiting its absorption in the gastric environment [REFS-1, REFS-2]. In contrast, ibuprofen sodium exhibits dramatically higher aqueous solubility (e.g., >46-100 mg/mL at 25°C) . This disparity in physicochemical properties directly governs in vivo performance. Consequently, ibuprofen sodium and ibuprofen acid are not considered bioequivalent; the confidence interval for the Cmax ratio (130.06%, 90% CI 118.86-142.32%) falls well outside the standard 80-125% bioequivalence limits [3]. Therefore, for applications where rapid onset of action or a specific pharmacokinetic profile is critical, substitution is not clinically or scientifically justifiable.

Quantitative Differentiation of Ibuprofen Sodium: Head-to-Head Evidence Against Key Comparators


Ibuprofen Sodium Doubles Absorption Speed and Increases Peak Plasma Levels vs. Standard Ibuprofen Acid

In a randomized, single-dose, 3-way crossover study in 22 healthy fasted volunteers, a 400 mg dose equivalent of ibuprofen sodium dihydrate demonstrated a Tmax that was less than half that of standard ibuprofen acid tablets (median 35 min vs 90 min, P=0.0002). This was accompanied by a significantly higher Cmax (41.47 µg/mL vs 31.88 µg/mL), yielding a test/reference ratio of 130.06% (90% CI 118.86-142.32%) [1]. This confirms that sodium salt formation produces a non-bioequivalent, faster and higher peak exposure profile compared to the free acid [REFS-1, REFS-2].

Pharmacokinetics Bioavailability Acute Pain

Ibuprofen Sodium's 200 mg Dose Delivers Comparable Efficacy to 400 mg of Standard Ibuprofen Acid

A systematic review and analysis of over 10,000 patients from clinical trials (including dental pain models) demonstrated that a 200 mg dose of fast-acting ibuprofen salts (including sodium) was as effective as a 400 mg dose of standard ibuprofen acid. The number needed to treat (NNT) for at least 50% maximum pain relief over 6 hours was 2.1 (95% CI 1.9-2.4) for the 200 mg fast-acting formulation compared to 2.4 (95% CI 2.2-2.5) for the 400 mg standard formulation [1]. This indicates that the superior pharmacokinetic profile of ibuprofen sodium allows for a 50% dose reduction without sacrificing overall analgesic efficacy.

Clinical Efficacy Dose Reduction Number Needed to Treat

Rapid In Vitro Dissolution of Ibuprofen Sodium Across a Range of pH Environments vs. Ibuprofen Acid

Ibuprofen sodium dihydrate demonstrates significantly more rapid dissolution than conventional ibuprofen acid across physiologically relevant pH conditions. In vitro studies showed that ibuprofen sodium dihydrate dissolved more rapidly at pH 1.2, 3.5, and 7.2 compared to both conventional ibuprofen acid and ibuprofen lysinate [1]. This is consistent with the fundamental difference in aqueous solubility: ibuprofen sodium salt has a solubility of >46-100 mg/mL in water at 25°C , whereas ibuprofen acid is poorly soluble (~0.06 mg/mL) [2]. This enhanced dissolution in acidic gastric media is the primary biopharmaceutical driver of its faster in vivo absorption.

Biopharmaceutics Dissolution Solubility

Ibuprofen Sodium Demonstrates 3-6x Faster Initial Absorption (Tlag) than Ibuprofen Acid

In an open-label, crossover study (NCT02452450) in 32 healthy fasted adults receiving single 400 mg doses, the lag time before the start of absorption (Tlag) was significantly shorter for ibuprofen salt formulations compared to ibuprofen acid. The Tlag for ibuprofen salt formulations ranged from 3.3 to 6.4 minutes, while the Tlag for standard ibuprofen acid was 10.9 minutes [1]. Furthermore, the time to reach the Cmax of the reference ibuprofen acid (TCmaxRef) was 3.22-5.74 times shorter for the salt formulations [1]. This quantifies the markedly earlier start of drug absorption and plasma level increase for ibuprofen sodium.

Pharmacokinetics Absorption Lag Time Onset of Action

Procurement-Driven Application Scenarios for Ibuprofen Sodium Based on Evidence


Development of Immediate-Release Analgesic Formulations with Superior Pharmacokinetics

Procure ibuprofen sodium as the active pharmaceutical ingredient (API) for over-the-counter or prescription pain relievers where a rapid onset of analgesia is a key product differentiator. As demonstrated, ibuprofen sodium's Tmax is approximately half that of standard ibuprofen acid (35 min vs 90 min), with a 30% higher Cmax, enabling a faster and stronger initial pain relief signal [1]. This allows for the creation of fast-acting product lines (e.g., liqui-gels, fast-dissolve tablets) that can be positioned for superior performance in acute pain models.

Preclinical In Vivo Pharmacokinetic and Efficacy Studies in Pain Models

Utilize ibuprofen sodium as a reference standard or test article in animal models of pain (e.g., rodent formalin test, carrageenan-induced inflammation). Its rapid and predictable absorption profile in vivo provides a consistent benchmark for comparing novel analgesic candidates. The well-characterized pharmacokinetic parameters (e.g., Tmax, Cmax, AUC) offer a solid foundation for calculating dose equivalency and designing studies where rapid onset is a measured endpoint [REFS-1, REFS-2].

Reference Standard for Dissolution Testing and Biopharmaceutics Research

Employ ibuprofen sodium as a highly soluble comparator or reference standard in in vitro dissolution studies. Its dissolution profile, which is significantly faster and less pH-dependent than that of ibuprofen acid [3], makes it an ideal tool for method development and for benchmarking the performance of novel, solubility-enhancing formulations (e.g., solid dispersions, nano-formulations) designed to overcome the poor solubility of the free acid [4].

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